![molecular formula C37H52AuClN2 B12443550 [7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a gold center coordinated to a chloro ligand and a bulky acenaphthyleno-imidazolylidene ligand, which imparts stability and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold typically involves the reaction of a gold precursor, such as gold chloride, with the corresponding acenaphthyleno-imidazolylidene ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base, such as potassium tert-butoxide, to deprotonate the ligand and promote coordination to the gold center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines may yield phosphine-coordinated gold complexes, while oxidation reactions may produce gold(III) species.
科学的研究の応用
Chemistry
In chemistry, 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions. Its unique structure allows for high selectivity and efficiency in these catalytic processes.
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of gold-based drugs. Gold compounds are known for their anti-inflammatory and anti-cancer properties, and the unique structure of this compound may enhance its biological activity and specificity.
Industry
In industry, 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale production processes.
作用機序
The mechanism of action of 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold involves coordination to target molecules through its gold center. The bulky acenaphthyleno-imidazolylidene ligand provides steric protection, enhancing the stability and reactivity of the gold center. This allows the compound to participate in various catalytic and biological processes, targeting specific molecular pathways and interactions.
特性
分子式 |
C37H52AuClN2 |
|---|---|
分子量 |
757.2 g/mol |
IUPAC名 |
[7,9-bis[2,6-di(propan-2-yl)phenyl]-1,2,3,3a,4,5,6,6a,6b,9a,9b,9c-dodecahydroacenaphthyleno[1,2-d]imidazol-8-ylidene]-chlorogold |
InChI |
InChI=1S/C37H52N2.Au.ClH/c1-22(2)27-15-11-16-28(23(3)4)34(27)38-21-39(35-29(24(5)6)17-12-18-30(35)25(7)8)37-32-20-10-14-26-13-9-19-31(33(26)32)36(37)38;;/h11-12,15-18,22-26,31-33,36-37H,9-10,13-14,19-20H2,1-8H3;;1H/q;+1;/p-1 |
InChIキー |
UHWTVBHMFONSGV-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C3C4CCCC5C4C(C3N(C2=[Au]Cl)C6=C(C=CC=C6C(C)C)C(C)C)CCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


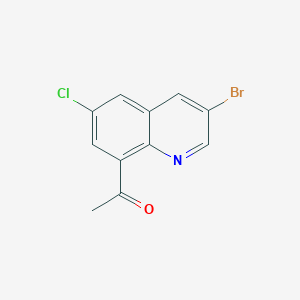
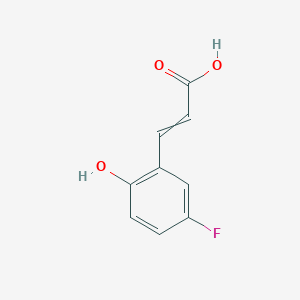
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
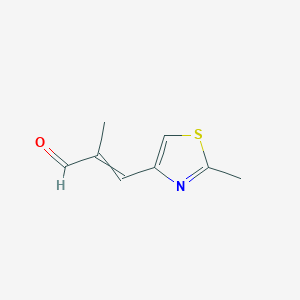
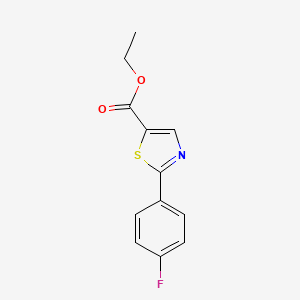


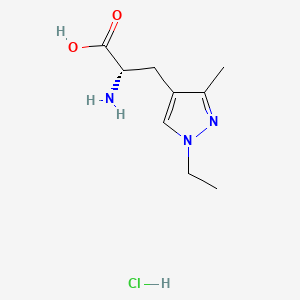
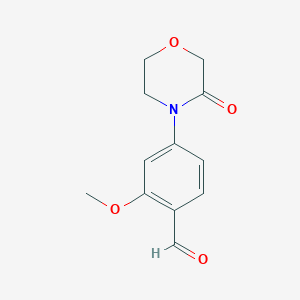
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)
![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
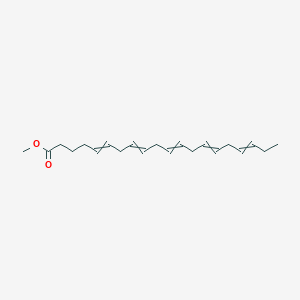
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
